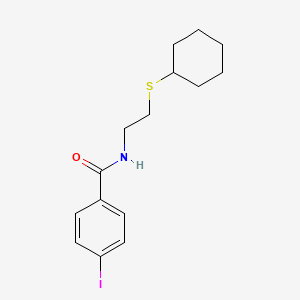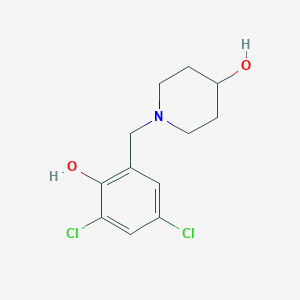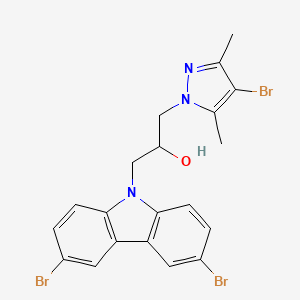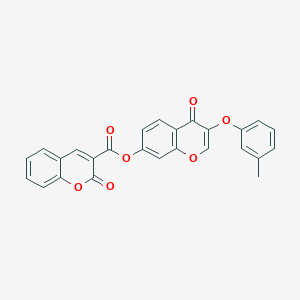![molecular formula C20H28N4O B5051098 4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine](/img/structure/B5051098.png)
4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine is a complex organic compound that features a piperidine ring, an oxane (tetrahydropyran) ring, and a benzyltriazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine typically involves multiple steps, starting from readily available precursorsThis method involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the CuAAC reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the piperidine or oxane rings .
Aplicaciones Científicas De Investigación
4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or infectious diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of 4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing the compound’s catalytic activity in various reactions. Additionally, the piperidine and oxane rings can interact with biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Tris(benzyltriazolylmethyl)amine: This compound also features a triazole ring and is used as a ligand in coordination chemistry.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Another triazole-containing compound with applications in medicinal chemistry.
Uniqueness
4-[(4-Benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine is unique due to its combination of a piperidine ring, an oxane ring, and a benzyltriazole moiety. This structural diversity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
4-[(4-benzyltriazol-1-yl)methyl]-1-(oxan-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-2-4-17(5-3-1)14-19-16-24(22-21-19)15-18-6-10-23(11-7-18)20-8-12-25-13-9-20/h1-5,16,18,20H,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCJSRKIFRQCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=C(N=N2)CC3=CC=CC=C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5051018.png)


![5-[(3-Chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5051035.png)

![10-isobutyryl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051048.png)
![ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5051058.png)

![1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-PENTANONE](/img/structure/B5051079.png)
![5-acetyl-2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5051081.png)
![1-Methoxy-2-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5051087.png)
![1-Methoxy-2-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5051089.png)
![methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate](/img/structure/B5051094.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide](/img/structure/B5051096.png)
